molecular formula C9H17NO6 B8498154 Ethyl 3,3-diethoxy-2-nitropropanoate

Ethyl 3,3-diethoxy-2-nitropropanoate

Cat. No.: B8498154
M. Wt: 235.23 g/mol
InChI Key: TVIGDTGNGQHJJI-UHFFFAOYSA-N
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Description

Ethyl 3,3-diethoxy-2-nitropropanoate (C₉H₁₇NO₆) is a nitro-substituted ester characterized by a central nitro group (-NO₂) flanked by two ethoxy (-OCH₂CH₃) groups and an ethyl ester moiety. Synthesized via a reaction involving titanium(IV) chloride and triethyl orthoformate under controlled conditions , it is a yellow oil with a molecular weight of 235.11 g/mol. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 5.24 (d, J=8.0 Hz), 5.17 (d, J=8.0 Hz) for geminal protons adjacent to the nitro group, and δ 1.19–1.30 ppm for ethoxy methyl groups.
  • ¹³C NMR: δ 161.77 (ester carbonyl), 100.08 (Cβ), and 88.52 (Cα) for the nitro-bearing carbon centers .
    This compound is utilized in biochemical research, particularly in synthesizing phosphotyrosine-mimetic fragments for site-directed identification studies .

Properties

Molecular Formula

C9H17NO6

Molecular Weight

235.23 g/mol

IUPAC Name

ethyl 3,3-diethoxy-2-nitropropanoate

InChI

InChI=1S/C9H17NO6/c1-4-14-8(11)7(10(12)13)9(15-5-2)16-6-3/h7,9H,4-6H2,1-3H3

InChI Key

TVIGDTGNGQHJJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(=O)OCC)[N+](=O)[O-])OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Diethoxyphosphoryloxy-3,3,3-Trifluoropropanoate (C₉H₁₆F₃O₆P)

  • Molecular Weight : 308.19 g/mol .
  • Functional Groups : Diethoxy phosphoryloxy (-OP(O)(OCH₂CH₃)₂), trifluoromethyl (-CF₃), and ethyl ester.
  • Key Differences: The phosphoryloxy group increases polarity and hydrogen-bonding capacity (9 hydrogen bond acceptors vs. 6 in Ethyl 3,3-diethoxy-2-nitropropanoate) . Trifluoromethyl substituents enhance lipophilicity (XLogP3 = 1.7) and metabolic stability compared to the nitro group .
  • Applications: Likely used in organofluorine chemistry or as a phosphonate prodrug due to its structural features.

Ethyl 3-Hydroxy-2,2-Dimethylpropanoate (C₇H₁₂O₃)

  • Molecular Weight : ~144.17 g/mol (estimated from formula).
  • Functional Groups : Hydroxy (-OH), dimethyl (-CH(CH₃)₂), and ethyl ester.
  • Key Differences: The hydroxy group increases hydrophilicity, contrasting with the hydrophobic nitro group in this compound. Dimethyl substituents sterically hinder reactivity at the β-carbon .
  • Applications: Potential use in fragrances or plasticizers due to ester functionality and low volatility.

Ethyl 2-((4-(3-Nitrophenyl)-2-Oxo-2H-Chromen-7-Yl)Oxy)Propanoate

  • Molecular Formula: C₂₁H₁₇NO₇ (estimated).
  • Functional Groups: Nitrophenyl, chromene (benzopyranone), and ethyl ester.
  • Key Differences: The chromene ring system confers aromaticity and UV absorption properties, unlike the aliphatic backbone of this compound. Extended conjugation may enhance photostability but reduce solubility .
  • Applications : Likely explored in dye chemistry or as a fluorescent probe due to its chromophore.

1-(2-Amino-6-Nitrophenyl)Ethanone (C₈H₈N₂O₃)

  • Molecular Weight : 180.16 g/mol .
  • Functional Groups: Amino (-NH₂), nitro (-NO₂), and ketone (-COCH₃).
  • Key Differences: The amino group introduces basicity, enabling participation in acid-base reactions, unlike the neutral ester in this compound. Aromatic nitro compounds are often precursors in explosive or pharmaceutical synthesis .
  • Hazards: Limited toxicological data; precautionary measures include avoiding inhalation and skin contact .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Key Applications
This compound C₉H₁₇NO₆ 235.11 Nitro, diethoxy, ester Yellow oil Biochemical synthesis
Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate C₉H₁₆F₃O₆P 308.19 Phosphoryloxy, trifluoromethyl, ester Not reported Organofluorine chemistry
Ethyl 3-hydroxy-2,2-dimethylpropanoate C₇H₁₂O₃ ~144.17 Hydroxy, dimethyl, ester Not reported Fragrances, plasticizers
Ethyl 2-((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate C₂₁H₁₇NO₇ ~395.36 Nitrophenyl, chromene, ester Not reported Dyes, fluorescent probes
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 Amino, nitro, ketone Not reported Pharmaceutical intermediates

Structural and Reactivity Insights

  • Nitro Group Impact: this compound exhibits electrophilic character at the nitro-bearing carbon, enabling nucleophilic substitutions. In contrast, the amino group in 1-(2-amino-6-nitrophenyl)ethanone allows for diazotization or coupling reactions .
  • Ester Stability: The diethoxy groups in this compound stabilize the β-nitroester structure, whereas the hydroxy group in Ethyl 3-hydroxy-2,2-dimethylpropanoate may lead to ester hydrolysis under acidic/basic conditions .
  • Synthetic Complexity: this compound requires low-temperature, anhydrous conditions for synthesis , whereas simpler esters (e.g., Ethyl 3-hydroxy-2,2-dimethylpropanoate) may be synthesized via milder esterification routes.

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